molecular formula C12H16BN3O2 B13988934 Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester

Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester

Cat. No.: B13988934
M. Wt: 245.09 g/mol
InChI Key: MPNRAALFGCZHIM-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester is a compound that belongs to the class of boronic esters. These compounds are highly valuable in organic synthesis due to their stability and versatility. The pyrazolo[1,5-A]pyrimidine core is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings. This structural motif is known for its significant impact in medicinal chemistry and material science due to its photophysical properties and synthetic versatility .

Preparation Methods

One common method involves the Suzuki coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often include a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used but often include various substituted pyrazolo[1,5-A]pyrimidines.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester involves its interaction with molecular targets through its boronic ester moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The pyrazolo[1,5-A]pyrimidine core can interact with various biological targets, modulating their activity and affecting cellular pathways .

Comparison with Similar Compounds

Pyrazolo[1,5-A]pyrimidin-5-ylboronic acid pinacol ester can be compared with other similar compounds, such as:

    Pyrazolo[1,5-A]pyrimidines: These compounds share the same core structure but may lack the boronic ester moiety.

    Boronic Acid Pinacol Esters: These compounds contain the boronic ester moiety but may have different core structures.

The uniqueness of this compound lies in its combination of the pyrazolo[1,5-A]pyrimidine core and the boronic ester moiety, providing a versatile and stable scaffold for various applications.

Properties

Molecular Formula

C12H16BN3O2

Molecular Weight

245.09 g/mol

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-8-16-10(15-9)5-7-14-16/h5-8H,1-4H3

InChI Key

MPNRAALFGCZHIM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC3=CC=NN3C=C2

Origin of Product

United States

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